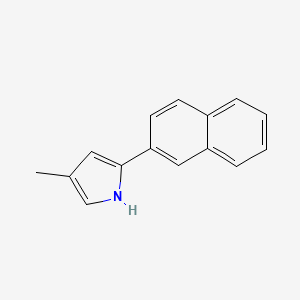

4-Methyl-2-(2-naphthyl)-1H-pyrrole

Description

4-Methyl-2-(2-naphthyl)-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole core substituted with a methyl group at the 4-position and a 2-naphthyl group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Synthesis typically involves multi-step reactions, such as condensation of 2-naphthyl aldehydes with methyl-substituted pyrrole precursors under controlled conditions (e.g., using NaBH4, PPh3, or EDC·HCl as reagents in solvents like THF or dichloromethane) . Purification via silica gel column chromatography ensures high yields and purity .

Properties

Molecular Formula |

C15H13N |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

4-methyl-2-naphthalen-2-yl-1H-pyrrole |

InChI |

InChI=1S/C15H13N/c1-11-8-15(16-10-11)14-7-6-12-4-2-3-5-13(12)9-14/h2-10,16H,1H3 |

InChI Key |

ULKVJSQIDBSYOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-naphthyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthylamine with 4-methyl-2,3-dihydro-1H-pyrrole-1-carboxaldehyde under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-naphthyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Pyrrole oxides.

Reduction: Reduced pyrrole derivatives.

Substitution: Halogenated or nitro-substituted pyrrole compounds.

Scientific Research Applications

4-Methyl-2-(2-naphthyl)-1H-pyrrole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug discovery and development.

Industry: Utilized in the production of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-naphthyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrrole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 2-(2-Methyl-4-nitrophenyl)-1H-pyrrole) reduce electron density on the pyrrole ring, altering reactivity and intermolecular interactions .

- Biological Activity : Sulfonyl and aroyl substituents (e.g., in 4-aroyl-3-sulfonyl-1H-pyrroles) enhance antimicrobial efficacy, with MIC values <10 µg/mL for compounds 7c and 9c .

Biological Activity

4-Methyl-2-(2-naphthyl)-1H-pyrrole is a heterocyclic compound characterized by a pyrrole ring with a methyl and a naphthyl substituent. This unique structure has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N. The presence of the naphthyl group enhances the compound's lipophilicity and may influence its interaction with biological targets. The five-membered pyrrole ring contributes to the compound's reactivity and biological profile.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Cycloaddition Reactions : Utilizing 2-mercaptoacetic acid in phase transfer catalysis conditions.

- Condensation Reactions : Involving naphthalene derivatives and pyrrole precursors.

These methods yield the compound with good efficiency, allowing for further exploration of its biological properties .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, related pyrrole derivatives have shown antiproliferative effects against various cancer cell lines, with IC(50) values in the nanomolar range. A study highlighted that optimized pyrrole analogs could overcome drug resistance in cancer cells, suggesting a promising avenue for cancer treatment .

Antimicrobial Activity

Pyrrole derivatives are known for their antimicrobial properties. For example, studies have demonstrated that certain pyrrole-based compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrrole ring can enhance antibacterial efficacy .

Case Study 1: Anticancer Efficacy

A derivative of pyrrole was evaluated for its ability to inhibit microtubule formation in cancer cells. The study found that it induced mitotic arrest and apoptosis in treated cells. The compound's mechanism involved direct binding to tubulin at the colchicine site, leading to effective tumor suppression in xenograft models .

Case Study 2: Antimicrobial Activity

In another study, a series of pyrrole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced inhibition zones, demonstrating the potential of these compounds as new antibacterial agents .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-Methylpyridine | Exhibits basicity; potential for nucleophilic attack | Basic properties may contribute to reactivity |

| 1H-Pyrrole | Foundational structure for many derivatives | Limited biological activity on its own |

| NT-7-16 (pyrrole derivative) | Antiproliferative; binds to tubulin | Potent against drug-resistant cancer models |

| Phallusialides A-E | Antibacterial against MRSA | Halogen substitution enhances activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.